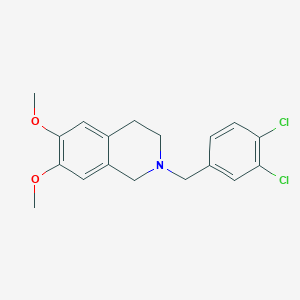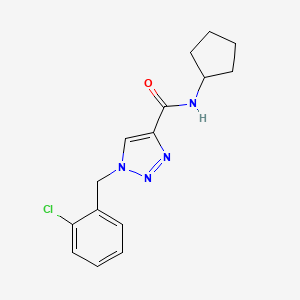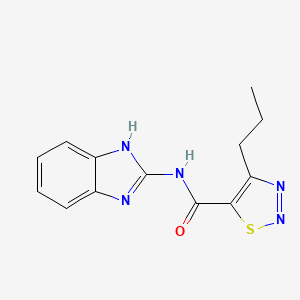![molecular formula C20H25N3O B6076921 4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide](/img/structure/B6076921.png)
4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide, also known as MPB, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is a member of the benzamide family of compounds and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. 4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide has been found to interact with a range of proteins, including G protein-coupled receptors and ion channels, which play important roles in cellular signaling.
Biochemical and Physiological Effects
4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide has been found to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cell proliferation, and the induction of apoptosis. These effects make 4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide a promising candidate for the treatment of various diseases, including cancer and neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide has several advantages for use in lab experiments, including its high potency and specificity. However, this compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action. Additionally, the use of 4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide in combination with other drugs may provide synergistic effects and improve its therapeutic potential.
Métodos De Síntesis
The synthesis of 4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide involves the reaction of 4-bromo-N-(4-pyridinylmethyl)benzamide with 4-methylpiperidine in the presence of a palladium catalyst. This reaction yields 4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide as a white solid with a melting point of approximately 210°C.
Aplicaciones Científicas De Investigación
4-[(4-methyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
4-[(4-methylpiperidin-1-yl)methyl]-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-16-8-12-23(13-9-16)15-18-2-4-19(5-3-18)20(24)22-14-17-6-10-21-11-7-17/h2-7,10-11,16H,8-9,12-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYHRZROVYCRLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-methylpiperidin-1-yl)methyl]-N-(pyridin-4-ylmethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-fluorobenzyl)methyl{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6076841.png)
![3-(1,3-benzodioxol-5-yl)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}propanamide](/img/structure/B6076856.png)

![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6076868.png)
![(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6076876.png)


![(3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone](/img/structure/B6076903.png)

![1-{3-[1-(1,3-benzodioxol-5-ylacetyl)-3-piperidinyl]propanoyl}-4-methylpiperazine](/img/structure/B6076915.png)

![N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(phenylthio)acetamide](/img/structure/B6076929.png)

